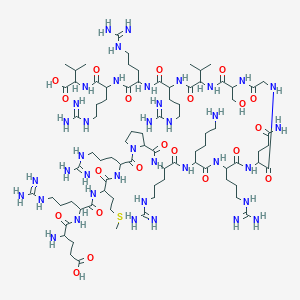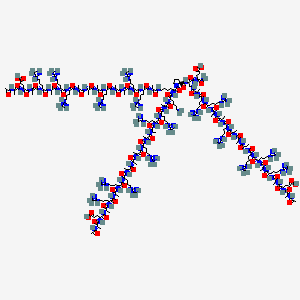
蛋白激酶 C 肽底物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein Kinase C (PKC) is a family of serine/threonine kinases that play vital roles in controlling cell behavior . The PKC Peptide Substrate is targeted to a specific cellular compartment in a manner dependent on second messengers and on specific adapter proteins in response to extracellular signals that activate G-protein-coupled receptors, tyrosine kinase receptors, or tyrosine kinase-coupled receptors .
Synthesis Analysis
The synthesis of Protein Kinase C Peptide Substrate involves complex biochemical processes. Plasma protein kinase C (PKC)α has been identified as a biomarker for the diagnosis of cancers . The phosphorylation ratios for a PKCα-specific peptide substrate were analyzed by matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry .
Molecular Structure Analysis
The molecular structure of Protein Kinase C Peptide Substrate is complex and involves various interactions with other molecules. The specificity of serine/threonine kinases is partly determined by interactions with a few residues near the phospho-acceptor residue, forming the so-called kinase-substrate motif .
Chemical Reactions Analysis
The chemical reactions involving Protein Kinase C Peptide Substrate are complex and involve multiple steps. A study has shown that a substrate-mediated selection can be applied to a peptidomimetic DNA-encoded chemical library for enrichment of molecules that can be phosphorylated by the protein tyrosine kinase .
Physical And Chemical Properties Analysis
The physical and chemical properties of Protein Kinase C Peptide Substrate are determined by its molecular structure and the environment in which it operates. The specificity of serine/threonine kinases is partly determined by interactions with a few residues near the phospho-acceptor residue .
科学研究应用
了解 PKC 同工酶特异性底物
蛋白激酶 C (PKC) 是一种丝氨酸/苏氨酸激酶,在细胞信号传导中具有多种作用。PKC 同工酶对于理解细胞内信号通路至关重要。设计 PKC 同工酶特异性肽底物对于表征这些通路至关重要。计算预测程序有助于设计这些底物,这些底物对于理解每种 PKC 同工酶调节的信号通路至关重要 (Kang 等人,2012)。
底物识别机制
PKC 的底物识别机制,特别是非典型 PKC,对于分化和存活等细胞功能至关重要。PKCι 与 Par-3 中肽形成复合物的结构揭示了底物识别的见解,为理解控制 PKC 底物相互作用的分子机制提供了基础 (Wang 等人,2012)。
结构机制和激酶活性
PKCα,AGC 激酶家族的一部分,磷酸化多个肽底物。研究激酶-底物界面的构象动力学对于理解不同的结合亲和力和激酶活性至关重要。这项研究有助于阐明激酶-底物相互作用的动态特性 (Lee 等人,2017)。
PKC 序列特异性分析
肽库的高通量筛选分析了像 PKC 这样的蛋白激酶的序列特异性。这种方法识别肽底物中允许和不允许的残基,有助于我们了解 PKC 的序列特异性 (Trinh 等人,2013)。
癌细胞中 PKB 活性测量
一种优化的肽底物可以测量单个细胞中的蛋白激酶 B (PKB) 活性。该方法已应用于人类胰腺腺癌的原代细胞,证明了组织培养细胞和原代细胞之间酶学行为的差异 (Proctor 等人,2014)。
新型 JNK 抑制肽
了解蛋白激酶在信号传导和疾病进展中的作用导致了肽抑制剂的开发,例如 JNK 抑制肽 PYC71N。该肽抑制 JNK 对各种底物的活性,突出了肽在探测激酶介导的底物相互作用中的价值 (Ngoei 等人,2011)。
肉豆蔻酰化肽和中性粒细胞调节
富含丙氨酸的肉豆蔻酰化 C 激酶底物 (MARCKS) 在中性粒细胞分泌细胞因子中起关键作用。肉豆蔻酰化 N 端序列 (MANS) 肽有效降低 LPS 激活的犬中性粒细胞中的细胞因子 mRNA 和蛋白表达,表明在炎症性疾病中具有治疗潜力 (Li 等人,2013)。
底物激活 PKA 全酶
在酿酒酵母中,蛋白激酶 A (PKA) 磷酸化的特异性由肽靶序列识别决定。这项研究探讨了底物的行为和序列决定因素,有助于我们理解 PKA 特异性和全酶激活 (Galello 等人,2010)。
作用机制
安全和危害
未来方向
The future directions of research on Protein Kinase C Peptide Substrate are promising. The potential role of PKCs as a target for therapeutic intervention in cancer is being explored from basic research and clinical trials . Furthermore, the development of non-natural protein kinase substrates offers an approach to protein substrate competitive inhibitors, a class of kinase inhibitors with promise for improved specificity .
属性
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[[2-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H155N39O21S/c1-42(2)60(74(140)118-50(21-12-35-105-81(95)96)69(135)113-47(18-9-32-102-78(89)90)66(132)114-51(22-13-36-106-82(97)98)71(137)121-61(43(3)4)76(142)143)120-72(138)55(41-123)109-58(125)40-108-63(129)52(26-27-57(86)124)115-67(133)48(19-10-33-103-79(91)92)112-64(130)45(16-6-7-30-84)111-68(134)49(20-11-34-104-80(93)94)117-73(139)56-24-15-38-122(56)75(141)54(23-14-37-107-83(99)100)119-70(136)53(29-39-144-5)116-65(131)46(17-8-31-101-77(87)88)110-62(128)44(85)25-28-59(126)127/h42-56,60-61,123H,6-41,84-85H2,1-5H3,(H2,86,124)(H,108,129)(H,109,125)(H,110,128)(H,111,134)(H,112,130)(H,113,135)(H,114,132)(H,115,133)(H,116,131)(H,117,139)(H,118,140)(H,119,136)(H,120,138)(H,121,137)(H,126,127)(H,142,143)(H4,87,88,101)(H4,89,90,102)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQBYTJEMHGNOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H155N39O21S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2067.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)